2-Caffeoylisocitrate(3-)
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Overview
Description
2-caffeoylisocitrate(3-) is tricarboxylate anion of 2-caffeoylisocitric acid; major species at pH 7.3. It is a conjugate base of a 2-caffeoylisocitric acid.
Scientific Research Applications
Accumulation and Enzymatic Synthesis in Plants
- Hydroxycinnamic Acid Esters in Amaranthus cruentus : The cotyledons of Amaranthus cruentus contain new hydroxycinnamic acid esters, including (E)-caffeoylisocitric acid as the major constituent. This study investigated the enzymatic synthesis of these acids using hydroxycinnamoyl-CoA thioesters as acyl donors, highlighting the biochemical pathways involved in plant metabolism (Dieter et al., 1987).
Biological and Pharmacological Effects
- Chlorogenic Acid (CGA) Review : Chlorogenic Acid (CGA), closely related to caffeoylisocitric acid, exhibits various biological and pharmacological effects such as antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory activities. This review explores CGA's wide-ranging therapeutic roles, providing insights into the potential uses of similar compounds like 2-caffeoylisocitrate(3-) (Naveed et al., 2018).
Therapeutic Applications in Diabetic Nephropathy
- Nrf2 Activation in Diabetic Nephropathy : Caffeoylisocitric acid has shown promise as a Nrf2 activator in mesangial cells under high glucose, offering potential therapeutic applications for diabetic nephropathy. It mitigates oxidative stress, inflammation, and extracellular matrix accumulation, suggesting its role in managing diabetes-related renal complications (Yao et al., 2021).
Biochemical and Cellular Mechanisms
- Caffeic Acid in Biochemical Processes : Studies on caffeic acid, structurally related to caffeoylisocitric acid, provide insights into its role in inhibiting kinase activity and regulating cellular processes. These findings contribute to understanding the biochemical and cellular mechanisms of caffeoylisocitrate(3-) (Kang et al., 2008).
Applications in Food Industry
- Chlorogenic Acid in Food Industry : The presence of chlorogenic acid in various plants and its biological activities such as antioxidant and anti-inflammatory properties suggest potential applications of caffeoylisocitric acid in the food industry as additives or functional food materials (Wang et al., 2022).
Properties
Molecular Formula |
C15H11O10-3 |
---|---|
Molecular Weight |
351.24 g/mol |
IUPAC Name |
1-[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H14O10/c16-9-3-1-7(5-10(9)17)2-4-12(20)25-13(15(23)24)8(14(21)22)6-11(18)19/h1-5,8,13,16-17H,6H2,(H,18,19)(H,21,22)(H,23,24)/p-3/b4-2- |
InChI Key |
KYSQDMNDMYECNZ-RQOWECAXSA-K |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C(=O)OC(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-])O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(CC(=O)[O-])C(=O)[O-])C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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